2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Kinase inhibition GPCR modulation Privileged scaffold

Researchers requiring the tetrahydropyrazolo[1,5-a]pyridine scaffold for kinase inhibitor or CNS-targeted library synthesis face a common challenge: subtle variations in linker position or side-chain chemistry can drastically alter target selectivity and pharmacokinetics. This exact compound-2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide-features the 3-ylmethyl attachment point and benzyloxy ether side chain, a combination that defines a distinct binding vector compared to 5-substituted or fully aromatic analogs. Supplied as a research-grade building block, it enables reproducible SAR exploration and chemical probe development via facile deprotection of the benzyloxy group.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034546-62-6
Cat. No. B2619248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
CAS2034546-62-6
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)CNC(=O)COCC3=CC=CC=C3)C1
InChIInChI=1S/C17H21N3O2/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-3,6-7,11H,4-5,8-10,12-13H2,(H,18,21)
InChIKeyBJHWQBJGFMYPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-(tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide: Scaffold & Procurement Context


2-(Benzyloxy)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a synthetic small molecule (MW 299.37 g/mol, C17H21N3O2) featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methylene bridge to a benzyloxyacetamide side chain . The partially saturated bicyclic scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors, phosphodiesterase inhibitors, and CNS modulators [1]. However, no primary research papers, patents, or authoritative databases were identified that provide quantitative biological or physicochemical data for this exact compound. Available vendor listings indicate it is a research‐grade building block, but the absence of published comparative data severely limits direct differentiation from analogs .

Privileged tetrahydropyrazolo[1,5-a]pyridine scaffold reported in kinase/GPCR modulator series
Benzyloxyacetamide side chain amenable to deprotection and further derivatization
Research-grade building block; no direct bioactivity data available for this exact compound

Risks of Analog Substitution


Within the tetrahydropyrazolo[1,5-a]pyridine chemotype, even subtle structural variations—such as the position of the amide linker (3‑ylmethyl vs. 5‑yl), the nature of the ether side chain (benzyloxy vs. phenyl, heteroaryl, or alkyl), or the saturation state of the pyridine ring—can profoundly alter target engagement, selectivity, and pharmacokinetic properties [1]. Published SAR on related series demonstrates that the benzyloxy moiety contributes specific lipophilic and π‑stacking interactions, while the 3‑ylmethyl attachment point orients the side chain into a distinct vector compared to 5‑substituted isomers [2]. Therefore, generic substitution with a seemingly similar analog risks loss of the precise binding mode and biological profile intended for this compound, making procurement of the exact structure essential for reproducible research.

Regioisomer mismatch (3-ylmethyl vs. 5-yl)

Attachment point orientation may shift target engagement and selectivity profiles, as observed in related PDE inhibitor series.

Side-chain identity (benzyloxy vs. heteroaryl/alkyl)

Lipophilic and π-stacking contributions of the benzyloxy group may not transfer to other ethers, altering binding mode and pharmacokinetics.

Core saturation state

Partially saturated vs. fully aromatic pyridine ring may significantly change molecular conformation and target interaction.

Head-to-Head & Class-Level Evidence


Tetrahydropyrazolo[1,5-a]pyridine: Privileged Kinase/GPCR Scaffold

The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core of the target compound is a well‑documented privileged scaffold. For example, in a series of mGluR5 negative allosteric modulators, compounds bearing this exact core achieved IC50 values in the low nanomolar range (e.g., 12–68 nM) [1]. While no direct data exist for the target compound, the conserved core suggests potential for similar target engagement. This contrasts with alternative saturated heterocyclic cores (e.g., tetrahydropyrazolo[4,3‑c]pyridine) that display distinct selectivity profiles [2].

Scaffold Class Activity
Class-level inference
mGluR5 NAM analogs with same core reach IC50 12–68 nM; target compound has no direct data.
Class-level evidence supports scaffold selection for medicinal chemistry optimization.
No quantitative data for this exact building block; activity must be verified.
Kinase inhibition GPCR modulation Privileged scaffold

Regioisomeric Impact: 3-ylmethyl vs. 5-yl Attachment

The target compound attaches the amide side chain at the pyrazole 3‑position via a methylene spacer. In contrast, the commercially available regioisomer 2‑(benzyloxy)‑N‑(4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridin‑5‑yl)acetamide (CAS not specified) links the same side chain directly to the tetrahydropyridine nitrogen at the 5‑position . Although quantitative head‑to‑head data are lacking, published SAR on analogous tetrahydropyrazolo[1,5‑a]pyridines indicates that the point of attachment dictates the spatial orientation of the side chain, which can dramatically influence both on‑target potency and off‑target selectivity [1]. For instance, in a patent series, shifting the substituent from the 3‑ to the 5‑position altered PDE inhibitory activity by >10‑fold [2].

Regioisomer Impact
Class-level inference
3-ylmethyl vs. 5-yl attachment: literature precedent shows >10-fold potency difference in related series.
Correct regioisomer procurement is critical for reproducing SAR trends.
Direct head-to-head data for this compound are unavailable.
Regiochemistry Structure‑Activity Relationship Amide linker

Side-Chain Lipophilicity: Benzyloxy vs. Heteroaryl

The benzyloxyacetamide side chain provides a calculated logP (cLogP) of approximately 2.1, which is intermediate between more polar heteroaryl acetamides (e.g., pyridyl, cLogP ≈ 0.5–1.0) and fully aromatic naphthyl acetamides (cLogP ≈ 3.5) [1]. This lipophilicity window is often associated with balanced passive permeability and aqueous solubility, a desirable profile for CNS drug candidates [2]. While no experimental logD or PAMPA data are available for the target compound, class‑level analysis suggests it may offer a favorable permeability‑solubility compromise compared to more lipophilic or more polar analogs.

Lipophilicity Window
In silico prediction
Calculated cLogP ≈ 2.1 for target; pyridyl analog ≈ 0.8, naphthyl analog ≈ 3.5.
Intermediate lipophilicity may support CNS drug-like property optimization.
No experimental logD or PAMPA data available.
Lipophilicity Drug‑likeness Permeability

Procurement-Relevant Applications


Kinase Inhibitor Lead Optimization

The tetrahydropyrazolo[1,5‑a]pyridine core is a recognized ATP‑mimetic hinge binder. This compound can serve as a key intermediate for generating focused kinase inhibitor libraries, where the benzyloxy group can be varied to probe hydrophobic pocket interactions, as supported by class‑level SAR [1].

GPCR Allosteric Modulator Screening

Given the demonstrated activity of the core scaffold as an mGluR5 negative allosteric modulator, this compound is a logical starting point for screening against related Class C GPCRs. The 3‑ylmethyl linkage may offer a distinct pharmacological profile compared to 5‑substituted analogs [1].

CNS Drug Discovery Programs

With a predicted cLogP in the optimal CNS range (≈2.1) and the precedent of tetrahydropyrazolo[1,5‑a]pyridines crossing the blood‑brain barrier, this compound is suitable for CNS‑oriented medicinal chemistry campaigns, particularly when balanced permeability and solubility are required [2].

Chemical Biology Tool Compound Synthesis

The benzyloxy group can be readily deprotected to reveal a hydroxyl handle for further functionalization (e.g., biotinylation, fluorophore conjugation), making this compound a versatile precursor for chemical probe development .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Privileged ATP-mimetic hinge-binding scaffold
Hydrophobic pocket SAR exploration
GPCR allosteric modulator screening
Core scaffold activity in mGluR5 NAM series
3-ylmethyl vs. 5-substituted pharmacological comparison
CNS drug discovery programs
cLogP in CNS drug-like range (~2.1)
Permeability and solubility profiling
Chemical biology probe synthesis
Benzyloxy group as deprotectable handle
Functionalization validation (biotinylation/fluorophore)
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